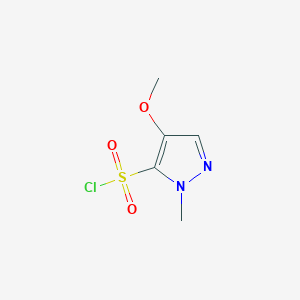
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-bromo-2,3-dihydro-1H-indol-2-one, commonly referred to as 5-ABI, is an organic compound belonging to the family of indole compounds. It is a colorless solid with a melting point of 132°C. 5-ABI has a wide range of applications in organic synthesis, and has been used as a starting material for various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes.
科学研究应用
5-ABI has been used in a variety of scientific research applications, including the synthesis of various heterocyclic compounds, such as quinolines, pyrimidines, and thiophenes. It has also been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 5-ABI has been used in the synthesis of various catalysts, such as catalysts for the Heck reaction, and as a substrate for various enzymatic reactions, such as the oxidation of 4-bromo-2-amino-3-indole.
作用机制
The mechanism of action of 5-ABI is not well understood. It is believed that the compound acts as a nucleophile, which means that it can react with other molecules to form new bonds. This is thought to be the reason why 5-ABI is used in the synthesis of various heterocyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ABI are not well understood. However, it is known that 5-ABI can act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can result in an increase in the concentration of these neurotransmitters, which can lead to an increase in mood, energy, and focus.
实验室实验的优点和局限性
The main advantage of using 5-ABI in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, there are some limitations to using 5-ABI in lab experiments. For example, it can be difficult to obtain pure 5-ABI, as it is often contaminated with other compounds. Additionally, the compound is sensitive to light and air, and can be easily degraded.
未来方向
There are several potential future directions for the use of 5-ABI. One possible application is the synthesis of novel heterocyclic compounds. Additionally, 5-ABI could be used in the synthesis of more complex pharmaceuticals and agrochemicals. Furthermore, 5-ABI could be used in the development of new catalysts and enzymes, as well as in the synthesis of new materials. Finally, 5-ABI could be used in the development of new drugs and therapies, such as MAO inhibitors.
合成方法
5-ABI can be synthesized by several methods, including the bromination of 2-amino-3-indole and the oxidation of 4-bromo-2-amino-3-indole. The most common method is the reduction of 5-bromo-2-chloro-3-indole, which is achieved through the use of hydrogen in the presence of a metal catalyst such as palladium or nickel. Other methods, such as the reaction of 2-amino-3-indole with bromine, have also been used.
属性
IUPAC Name |
5-amino-4-bromo-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDTHXRUVTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2Br)N)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-{3-[(5-bromopyridin-2-yl)amino]propyl}carbamate](/img/structure/B6599714.png)



![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)

